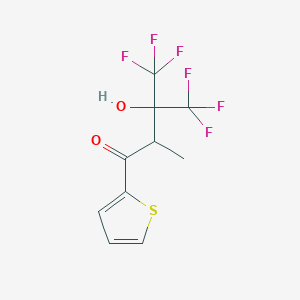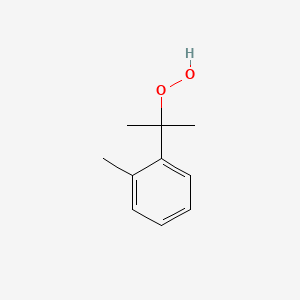
4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is known for its unique structural features, which include a hydroxymethyl group and two methyl groups attached to a phenyl ring, along with a methylcarbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate typically involves the reaction of 4-(Hydroxymethyl)-3,5-dimethylphenol with methyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate. The reaction proceeds smoothly at room temperature, yielding the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-3,5-dimethylphenyl methylcarbamate.
Reduction: 4-(Hydroxymethyl)-3,5-dimethylphenyl methylamine.
Substitution: 4-(Hydroxymethyl)-3,5-dimethylphenyl nitrocarbamate or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex carbamate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase inhibitors.
Medicine: Explored for its potential use in drug design, particularly in the development of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides, due to its carbamate structure.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate involves its interaction with specific molecular targets, such as enzymes. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission. The compound’s hydroxymethyl and carbamate groups play crucial roles in its binding affinity and inhibitory activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxymethyl)phenyl methylcarbamate: Lacks the two methyl groups on the phenyl ring, resulting in different chemical properties and reactivity.
3,5-Dimethylphenyl methylcarbamate: Lacks the hydroxymethyl group, affecting its solubility and interaction with enzymes.
4-(Hydroxymethyl)-3,5-dimethylphenyl ethylcarbamate: Contains an ethyl group instead of a methyl group in the carbamate moiety, leading to variations in its biological activity.
Uniqueness
4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate is unique due to the presence of both hydroxymethyl and dimethyl groups on the phenyl ring, which confer distinct chemical and biological properties. These structural features enhance its binding affinity to enzymes and its reactivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
28636-90-0 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)-3,5-dimethylphenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H15NO3/c1-7-4-9(15-11(14)12-3)5-8(2)10(7)6-13/h4-5,13H,6H2,1-3H3,(H,12,14) |
Clave InChI |
AMRNDZCLSZZKFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CO)C)OC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


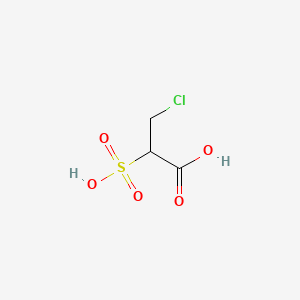




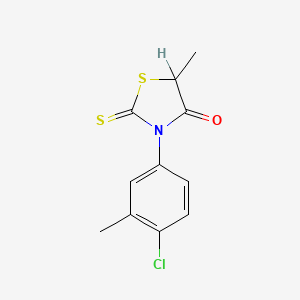
![8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene](/img/structure/B14688931.png)

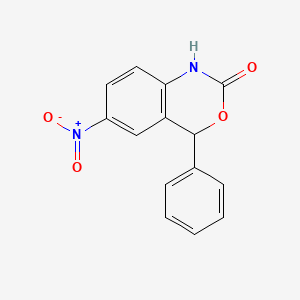
![3-Oxa-7,9-dithiabicyclo[3.3.1]nonane](/img/structure/B14688950.png)
